molecular formula C15H25NO3 B586973 (R)-Metoprolol-d7 CAS No. 1292907-84-6

(R)-Metoprolol-d7

Cat. No.: B586973
CAS No.: 1292907-84-6
M. Wt: 274.412
InChI Key: IUBSYMUCCVWXPE-ZOUKVZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Metoprolol-d7 is a deuterium-labeled, enantiomeric analog of metoprolol, specifically designed for use as an internal standard in advanced bioanalytical methods. Its primary application is in the stereoselective quantification of metoprolol enantiomers in biological matrices such as plasma and serum via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of seven deuterium atoms (d7) provides a predictable mass shift that distinguishes it from the native analyte, ensuring accurate and reliable measurement by compensating for variability during sample preparation and ionization . Metoprolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular conditions like hypertension, angina, and heart failure . It is administered as a racemic mixture, but its therapeutic activity is stereoselective, residing almost exclusively in the (S)-enantiomer . This makes the (R)-enantiomer, including this compound, particularly valuable for research applications that require precise monitoring of the individual, pharmacologically active (S)-enantiomer without interference . This compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and investigating the metabolism of metoprolol, which is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1292907-84-6

Molecular Formula

C15H25NO3

Molecular Weight

274.412

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D

InChI Key

IUBSYMUCCVWXPE-ZOUKVZROSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(+)-Metoprolol-d7;  (R)-(+)-Metoprolol-d7; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for R Metoprolol D7

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The precise placement of deuterium atoms within the (R)-Metoprolol molecule is essential for its intended use as an internal standard and for studying specific metabolic pathways. researchgate.netnih.gov Various synthetic strategies have been developed to achieve site-specific deuteration.

Catalytic Hydrogenation with Deuterium Gas

Catalytic hydrogenation using deuterium gas (D2) is a common method for introducing deuterium into organic molecules. marquette.edu However, for the synthesis of (R)-Metoprolol-d7, this method is more applicable to the synthesis of deuterated precursors rather than the final molecule, as it can lead to non-specific labeling and potential reduction of the aromatic ring. A more controlled approach involves the use of a rhodium-based catalyst, which can facilitate the deuteration of pharmaceuticals under milder conditions. nih.gov For instance, a [Rh(OMe)(1,5-COD)]2 precatalyst has been used for the deuteration of various pharmaceuticals, demonstrating the potential for targeted deuterium incorporation. nih.gov

Hydrogen-Deuterium Exchange Protocols

Hydrogen-deuterium exchange (H-D exchange) offers a direct way to replace hydrogen atoms with deuterium. researchgate.net This can be achieved under either acidic or basic conditions using a deuterium source like D2O. For example, 4-(2-methoxyethyl)-2,6-[2H2]-phenol, a precursor for deuterated metoprolol (B1676517), can be prepared through DCl/D2O exchange. tubitak.gov.tr Another approach involves a pH-dependent hydrogen isotope exchange process using D2O as the deuterium source, which has been utilized to efficiently introduce deuterium at specific positions in alkyl chains. nih.govresearchgate.net This method allows for precise control over the deuteration site. nih.govresearchgate.net

Precursor-Based Deuteration Techniques

The most common and controlled method for synthesizing this compound involves the use of deuterated precursors. tubitak.gov.trnih.govresearchgate.net This strategy ensures that the deuterium atoms are located at the desired positions within the final molecule. A key deuterated precursor is [2H6]-isopropylamine or a similar deuterated isopropyl-containing synthon. tubitak.gov.tr For instance, the synthesis can start from chiral (4R)-2,2-dimethyl-1,3-dioxolane-4-methanol, which is then reacted with a deuterated isopropylamine. tubitak.gov.tr Another critical deuterated precursor is (4S)-2,2-dimethyl-1,3-dioxolane-4-[2H2]-4-methanol, which can be prepared by reducing the corresponding carboxylate with a deuterating agent like Lithium Aluminum Deuteride (LiAlD4). tubitak.gov.tr More recent methods have utilized deuterated alkyl-substituted thianthrenium salts as building blocks to construct the deuterated side chain of metoprolol. nih.govresearchgate.net

Stereochemical Control and Enantiomeric Purity Assessment in Deuterated Synthesis

Maintaining the correct stereochemistry is paramount in the synthesis of this compound, as the biological activity of metoprolol is highly dependent on its enantiomeric form. The synthesis must start with or create the desired (R)-configuration at the chiral center.

The use of chiral starting materials, such as (R)-3-chloro-1,2-propanediol or (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one, is a common strategy to ensure the correct stereochemistry. tubitak.gov.tr Stereospecific synthesis routes have been developed that yield high enantiomeric excess, often greater than 94%.

Assessing the enantiomeric purity of the final deuterated product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used technique for this purpose. nih.gov Chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can effectively separate the (R) and (S) enantiomers. nih.gov Another method involves the derivatization of the enantiomers with a chiral reagent, like (-)-menthyl chloroformate, to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.gov This method has been shown to be effective in determining as little as 0.05% of the undesired enantiomer. nih.gov

Spectroscopic and Chromatographic Characterization of Deuterated Analogs for Research Quality

Table 1: Analytical Techniques for Characterization of this compound

Analytical TechniquePurposeKey FindingsCitations
Mass Spectrometry (MS) To confirm the molecular weight and the number of incorporated deuterium atoms.The mass spectrum will show a molecular ion peak corresponding to the mass of (R)-Metoprolol plus seven deuterium atoms. Fragmentation patterns can also help confirm the location of the deuterium atoms. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the precise location of the deuterium atoms within the molecule.¹H NMR will show the absence of signals at the positions where deuterium has been incorporated. ²H NMR (Deuterium NMR) will show signals corresponding to the deuterated positions. nih.gov
High-Performance Liquid Chromatography (HPLC) To determine the chemical and enantiomeric purity of the compound.A single peak on a reversed-phase column indicates high chemical purity. Separation on a chiral column confirms the high enantiomeric excess of the (R)-isomer. nih.govnih.gov
Thin-Layer Chromatography (TLC) For qualitative analysis and monitoring the progress of the synthesis.The Rf value of the product can be compared to a standard. ijrpns.com

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in demanding research applications. researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov

Advanced Analytical Methodologies Employing R Metoprolol D7 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Analysis

LC-MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. This is due to its high sensitivity, selectivity, and broad applicability. When analyzing metoprolol (B1676517), the use of a stable isotope-labeled internal standard like (R)-Metoprolol-d7 is crucial for reliable quantification.

Development and Validation of High-Throughput LC-MS/MS Assays

The demand for rapid analysis of large numbers of samples in pharmacokinetic and clinical studies has driven the development of high-throughput LC-MS/MS assays. nih.gov These methods are designed to be fast, robust, and automated. Validation of these assays is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA), to ensure their accuracy, precision, and reliability. japsonline.com

A typical high-throughput method involves simplified sample preparation, such as protein precipitation or liquid-liquid extraction, followed by a rapid chromatographic separation and detection by tandem mass spectrometry (MS/MS). nih.govnih.gov For instance, a method for the simultaneous determination of metoprolol and other antihypertensive drugs was developed with a runtime of just 2.5 minutes per sample. nih.gov

Achieving optimal chromatographic separation is fundamental to a successful LC-MS/MS assay. This involves the careful selection and optimization of several parameters to ensure good resolution, symmetric peak shapes, and short analysis times. srce.hr

Key parameters that are optimized include:

Column Chemistry: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of metoprolol. japsonline.comsrce.hr Chiral stationary phases, like Lux Amylose-2, are employed for the enantioselective separation of (S)- and (R)-metoprolol. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). japsonline.comsrce.hr The ratio of these components can be delivered in an isocratic (constant) or gradient (varied) manner to achieve the desired separation. For example, a mobile phase of methanol (B129727) and 50 mM ammonium dihydrogen phosphate (B84403) solution (50:50) at pH 3.05 has been used for metoprolol separation. tjpr.org

Flow Rate: The flow rate of the mobile phase affects both the separation efficiency and the analysis time. Flow rates are typically optimized to provide a balance between these two factors. eijppr.com

Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility. bioline.org.br

The following table summarizes the chromatographic conditions used in various studies for the analysis of metoprolol.

ParameterCondition 1Condition 2Condition 3
Column Phenomenex LUNA C8 japsonline.comUnison US C18 eijppr.comLux Amylose-2 nih.gov
Mobile Phase Acetonitrile, methanol, and 0.1% formic acid japsonline.com10mM ammonium acetate and acetonitrile (10:90 v/v) eijppr.com15 mM ammonium acetate (pH 5.0) and 0.1% diethyl amine in acetonitrile (50:50, v/v) nih.gov
Flow Rate 0.6 mL/min japsonline.com0.8 mL/min eijppr.comNot Specified nih.gov
Run Time Not Specified japsonline.com6.0 min eijppr.com7.0 min nih.gov

This table presents a selection of optimized chromatographic conditions from different studies.

Tandem mass spectrometry (MS/MS) is a powerful detection technique that provides high selectivity and sensitivity. Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are the most common MS/MS scan modes used for quantitative analysis. numberanalytics.comproteomics.com.au In these modes, a specific precursor ion (the parent ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (a fragment of the parent ion) is selected in the third quadrupole for detection. numberanalytics.com This process significantly reduces background noise and enhances the signal-to-noise ratio.

The optimization of SRM/MRM parameters is crucial for maximizing the signal intensity of the analyte and internal standard. This involves:

Selection of Precursor and Product Ions: The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. nih.gov The product ion is a stable and abundant fragment resulting from the collision-induced dissociation of the precursor ion. For metoprolol, a common transition is m/z 268.2 → 116.2. eijppr.com For this compound, the transition would be shifted due to the presence of deuterium (B1214612) atoms, for example, m/z 275.2455 for the precursor ion. researchgate.net

Optimization of Collision Energy (CE) and other MS parameters: The collision energy is the voltage applied to the collision cell, which controls the extent of fragmentation. numberanalytics.com Other parameters, such as declustering potential and cell exit potential, are also optimized to maximize the ion signal. srce.hr

The table below shows examples of precursor-to-product ion transitions used for metoprolol and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Metoprolol268.71116.2 eijppr.com
Metoprolol268.1115.6 nih.gov
(S)-metoprolol268.3116.3 nih.gov
(R)-metoprolol268.3116.3 nih.gov
rac-metoprolol-d6274.2122.2 nih.gov
(S)-MET-(d7)Not specifiedNot specified nih.gov
Metoprolol-d7275.2455Not specified researchgate.net

This table provides examples of ion transitions used in various LC-MS/MS methods.

Triple Quadrupole (QqQ) MS: This technology is characterized by its high sensitivity and specificity for targeted quantification using SRM/MRM. mdpi.com It is a robust and reliable platform for high-throughput analysis. thermofisher.com

Orbitrap HRMS: Orbitrap analyzers provide high-resolution and accurate mass (HRAM) data, which offers several advantages. nih.govlcms.cz It allows for the confident identification of compounds based on their exact mass and isotopic pattern. thermofisher.com This can be particularly useful for metabolite identification and for screening for unknown compounds. In quantitative analysis, the high resolving power of the Orbitrap can separate the analyte signal from isobaric interferences, which are molecules with the same nominal mass but different elemental compositions. lcms.cz

The integration of these technologies, such as in a quadrupole-Orbitrap (Q-Orbitrap) instrument, combines the precursor ion selection capabilities of a quadrupole with the high-resolution detection of an Orbitrap. nih.gov This hybrid approach allows for both highly selective targeted quantification and confident untargeted screening in a single analysis. For instance, a validated LC-Orbitrap MS method has been used for the quantitative determination of metoprolol and its metabolite α-hydroxymetoprolol in human serum. researchgate.netjournalofappliedbioanalysis.com

Mass Spectrometric Detection Strategies: SRM and MRM Optimization

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS analysis. rsc.orgrsc.org this compound is an ideal SIL-IS for the analysis of metoprolol for several reasons:

Similar Physicochemical Properties: Being structurally almost identical to the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. japsonline.comnih.gov

Mass Difference: The mass difference due to the deuterium labels allows the mass spectrometer to distinguish between the analyte and the internal standard. researchgate.net

Minimal Isotopic Interference: The use of a highly enriched deuterated standard ensures minimal contribution to the analyte's signal.

Matrix effects are a significant challenge in LC-MS analysis of biological samples. diva-portal.org They are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. nih.gov

This compound plays a critical role in compensating for these matrix effects. japsonline.comnih.govresearchgate.net Because the SIL-IS and the analyte experience the same degree of ion suppression or enhancement, the ratio of their peak areas remains constant, even if the absolute signal intensities fluctuate. diva-portal.org This allows for accurate quantification of the analyte despite the presence of matrix effects. Studies have demonstrated the effectiveness of using a deuterated internal standard to achieve low matrix effects and reproducible recoveries in the analysis of metoprolol. nih.gov

Enhancement of Assay Accuracy and Precision via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that significantly improves the accuracy and precision of quantitative analyses. The use of a stable isotope-labeled internal standard, such as this compound, is central to this methodology. ijpsr.comnih.govjapsonline.comresearchgate.netresearchgate.netresearchgate.netmedchemexpress.comfaa.gov

This compound is an ideal internal standard because it is chemically identical to the analyte of interest, (R)-metoprolol, but has a different mass due to the incorporation of seven deuterium atoms. ijpsr.comjapsonline.commedchemexpress.com This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The principle of IDMS involves adding a known amount of this compound to the sample at the earliest stage of analysis. japsonline.com This "spiking" ensures that any loss of analyte during sample preparation, extraction, and analysis is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte can be determined with high accuracy, effectively correcting for procedural variations.

Several studies highlight the successful application of deuterated metoprolol analogs as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of metoprolol in biological fluids like human plasma and serum. ijpsr.comnih.govjapsonline.comresearchgate.netresearchgate.netresearchgate.net For instance, a UPLC-MS/MS assay for the simultaneous measurement of ivabradine, reboxetine, and metoprolol utilized d7-metoprolol as an internal standard, demonstrating the method's robustness and reliability in a clinical trial setting. nih.gov Similarly, a high-resolution accurate mass LC-MS assay for the determination of metoprolol and its metabolite α-hydroxymetoprolol in human serum also employed metoprolol-d7 as the internal standard, achieving a high degree of accuracy and precision. researchgate.netresearchgate.net

The use of this compound minimizes the impact of matrix effects, which are a common source of error in bioanalytical methods. Matrix effects occur when components of the biological sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since the deuterated standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, leading to more reliable and reproducible results.

Bioanalytical Method Validation Guidelines and Criteria

The validation of bioanalytical methods is a critical process governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.comnih.govnih.govgmp-compliance.orgxisdxjxsu.asiaresearchgate.nethhs.govfda.govsepscience.com These guidelines ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation process encompasses several key parameters, each assessing a different aspect of the method's performance.

Assessment of Linearity and Dynamic Range

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration range over which the method is linear, accurate, and precise.

To assess linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. scispace.comeijppr.compensoft.net These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the analyte concentration. The linearity of the curve is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. xisdxjxsu.asiascispace.compensoft.netnih.gov

For metoprolol analysis, various studies have established linear ranges suitable for pharmacokinetic studies. For example, one LC-MS/MS method for metoprolol in human plasma demonstrated linearity over a concentration range of 5.0 to 500.0 ng/mL, with correlation coefficients greater than 0.995. eijppr.com Another study showed a linear range of 3.03–416.35 ng/mL with an average correlation coefficient of 0.9996. nih.gov In a method for simultaneous determination of metoprolol and other drugs, the linearity for metoprolol was established in the range of 8.09-161.8 ng/mL with an r² value of 0.9992. xisdxjxsu.asia

The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). All concentrations within this range must be quantifiable with acceptable accuracy and precision.

Evaluation of Analytical Sensitivity (LLOQ, LOD)

Analytical sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected and quantified. It is typically defined by two parameters: the limit of detection (LOD) and the lower limit of quantification (LLOQ).

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.netasianpubs.org It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

The LLOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. researchgate.netmdpi.comsepscience.comeijppr.comnih.govscielo.br Regulatory guidelines typically require the precision at the LLOQ to be within ±20% and the accuracy to be within 80-120% of the nominal value. sepscience.comscielo.br

For metoprolol analysis, reported LLOQ values vary depending on the analytical method and instrumentation used. One LC-MS/MS method established an LLOQ of 5 ng/mL for metoprolol in human plasma, with an accuracy of 101.9% and a precision of 5.2%. eijppr.com Another highly sensitive method reported an LLOQ of 3.03 ng/mL. nih.gov A gas chromatography-mass spectrometry (GC-MS) method had a higher LLOQ of 15 ng/mL. researchgate.net

Determination of Accuracy and Precision (Intra- and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of a bioanalytical method and are assessed at different concentration levels within the dynamic range.

Intra-day (or within-run) precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentrations on the same day. eijppr.comnih.govasianpubs.orgscielo.br Inter-day (or between-run) precision and accuracy are assessed by analyzing the QC samples on different days. eijppr.comnih.govasianpubs.orgscielo.br

Regulatory guidelines generally require the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), to be within ±15% for all QC levels, except for the LLOQ where it should be within ±20%. mdpi.comeijppr.comscielo.br The accuracy, expressed as the percentage of the nominal value, should also be within ±15% (±20% for the LLOQ). eijppr.comscielo.br

Numerous validation studies for metoprolol assays have reported accuracy and precision data that meet these criteria. For instance, one study reported intra-day accuracy ranging from 92.7% to 104.9% and precision from 4.4% to 9.9%. eijppr.com The inter-day accuracy in the same study ranged from 94.1% to 105.7% with a precision of 5.8% to 9.7%. eijppr.com Another study found intra-day precision to be in the range of 0.53-3.17% and inter-day precision between 1.2-1.51%, with accuracy within 1.10–2.67%. scielo.br

Intra-day and Inter-day Accuracy and Precision for Metoprolol Analysis
Spiked Concentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%)Precision (%)Accuracy (%)Precision (%)
1592.79.994.19.7
150104.94.4105.75.8
35098.26.599.57.2
Recovery Efficiency and Stability Studies in Complex Matrices

Recovery Efficiency:

The recovery of an analyte is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery.

For metoprolol, various extraction techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govscispace.com Studies have reported high and consistent recovery for metoprolol from complex matrices like plasma. For example, one method reported an extraction efficiency of over 90% for both metoprolol and its internal standard. eijppr.com Another study found the average recovery for metoprolol to be 89%. scispace.com

Recovery of Metoprolol from Human Plasma
Concentration LevelMean Recovery (%)
Low QC99.0
Medium QC107.5
High QC96.8

Stability Studies:

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic the handling and storage of the samples.

Freeze-thaw stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. eijppr.compensoft.netscielo.br

Bench-top stability: This determines the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may be left on a lab bench. eijppr.compensoft.net

Autosampler stability: This evaluates the stability of the processed samples in the autosampler of the analytical instrument. eijppr.compensoft.net

Long-term stability: This assesses the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. pensoft.net

In a study on metoprolol, the analyte was found to be stable after three freeze-thaw cycles, with concentrations remaining nearly the same as the original. eijppr.com Bench-top stability was confirmed for up to 6 hours, and autosampler stability was demonstrated for approximately 24 hours. eijppr.com

Chiral Separation Techniques for Enantiomeric Analysis of Metoprolol and its Metabolites

Metoprolol is a chiral drug, meaning it exists as two enantiomers, (R)- and (S)-metoprolol, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and metabolic profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive understanding of the drug's behavior in the body.

High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral separation of metoprolol and its metabolites. nih.govresearchgate.netdiva-portal.org This is typically achieved by using a chiral stationary phase (CSP), which is a column packing material that can interact differently with the two enantiomers, leading to their separation.

Several types of CSPs have been successfully used for the chiral separation of metoprolol and its metabolites, including:

Cellulose-based CSPs: Columns like Chiralcel OD and Chiralpak AD have shown excellent performance in resolving the enantiomers of metoprolol and its metabolites. nih.govresearchgate.netnih.gov For instance, a Chiralcel OD column provided high separation and resolution for metoprolol and O-desmethylmetoprolol. nih.govresearchgate.net

Protein-based CSPs: Chiral-AGP columns, which use alpha-1-acid glycoprotein (B1211001) as the chiral selector, have also been employed. diva-portal.org

Cyclodextrin-based CSPs: Columns like Cyclobond I are another option for chiral separations. nih.govresearchgate.net

In some cases, a combination of columns may be necessary to achieve the desired separation, especially for complex mixtures containing multiple chiral compounds. For example, a coupled column system of a Sumichiral OA-4900 and a Chiralcel OD column was used to resolve the four stereoisomers of α-hydroxymetoprolol. nih.gov

The mobile phase composition is also a critical factor in achieving optimal chiral separation. It often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and a buffer, with the pH and additives carefully controlled to enhance the separation. scispace.comnih.gov

The development of these advanced chiral separation techniques, coupled with sensitive detection methods like tandem mass spectrometry, allows for the detailed investigation of the stereoselective metabolism and pharmacokinetics of metoprolol. nih.govresearchgate.netnih.gov

Application of Chiral Stationary Phases (CSPs) in HPLC

Direct chiral separation using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a widely adopted and robust approach for resolving metoprolol enantiomers. nih.gov The choice of CSP is critical for achieving adequate resolution. Deuterated internal standards such as rac-metoprolol-d6 or this compound are ideal for these methods when coupled with mass spectrometric detection. japsonline.comnih.govresearchgate.net

Lux Amylose-2: This polysaccharide-based stationary phase, specifically amylose (B160209) tris(5-chloro-2-methylphenylcarbamate), has demonstrated excellent performance in separating metoprolol enantiomers. nih.govresearchgate.netphenomenex.com In a high-throughput LC-MS/MS method, a Lux Amylose-2 column provided a chromatographic resolution factor of 2.24 for (S)- and (R)-metoprolol. nih.govresearchgate.net The method utilized rac-metoprolol-d6 as the internal standard, achieving a run time of just 7.0 minutes, which is highly suitable for clinical studies. nih.govresearchgate.net

Chiralcel OD-H: This CSP, based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is another popular choice for metoprolol enantioseparation. nih.govresearchgate.netnih.gov It has been used in comparative studies to evaluate direct versus indirect chiral separation methods. nih.govresearchgate.net Research has shown that Chiralcel OD columns can provide the highest separation factor and resolution for metoprolol and its metabolites. nih.gov These columns are often used with mobile phases consisting of an alkane-alcohol mixture, sometimes with an amine modifier like diethylamine (B46881) to improve peak shape and resolution. nih.gov

Chirobiotic T: This macrocyclic glycopeptide-based CSP is also effective for resolving metoprolol enantiomers. nih.govresearchgate.netscispace.com A validated stereoselective LC-MS/MS assay used a Chirobiotic T column to quantify S- and R-metoprolol in human plasma. nih.gov The method achieved a linear dynamic range from 0.5 to 50 ng/mL. nih.gov

Table 1: HPLC Conditions for Chiral Separation of Metoprolol using various CSPs
Chiral Stationary PhaseColumn DetailsMobile Phase CompositionInternal StandardKey FindingReference
Lux Amylose-2250 mm × 4.6 mm, 5 µm15 mM ammonium acetate (pH 5.0) and 0.1% diethyl amine in acetonitrile (50:50, v/v)rac-metoprolol-d6Resolution factor of 2.24 achieved within 7.0 min. nih.govresearchgate.net
Chiralcel OD-HNot SpecifiedHexane:ethanol:isopropanol:diethylamine (88:10.2:1.8:0.2)Not Specified in this studyUsed for direct analysis of stereoisomers in plasma. researchgate.net
Chirobiotic TNot SpecifiedMethanol/acetic acid/ammonia (100/0.15/0.15, v/v/v)Not Specified in this studyEffective for quantifying enantiomers in plasma samples. researchgate.netscispace.com

Diastereomeric Derivatization Approaches for Chiral Resolution

An alternative to direct chiral separation is the indirect approach, which involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). nih.govresearchgate.net

Research has explored this methodology for metoprolol, using CDAs such as S-(−)-menthyl chloroformate or (−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. nih.govresearchgate.net After derivatization, the resulting diastereomers are resolved chromatographically. While this method can be effective, it has potential drawbacks, including the need for a chirally pure derivatizing agent and ensuring the reaction proceeds without racemization and with equal reaction rates for both enantiomers. researchgate.net In such methods, an internal standard like this compound would be added prior to the extraction and derivatization steps to account for variability throughout the entire analytical process. One study developed a sensitive assay for (S)-metoprolol and its metabolite by derivatizing them with (S)-α-methylbenzyl isocyanate (MBIC) after extraction, using (S)-MET-d7 as the internal standard. researchgate.net

Mechanisms of Chiral Recognition and Separation in Chromatographic Systems

The separation of enantiomers on a CSP is governed by the differential interactions between the enantiomers and the chiral selector, a concept often explained by the "three-point interaction model". wikipedia.org For a stable diastereomeric complex to form between one enantiomer and the CSP, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are required. wikipedia.org

Polysaccharide-based CSPs (e.g., Lux Amylose, Chiralcel OD): The chiral recognition mechanism is complex and not fully elucidated. However, it is believed to involve a combination of hydrogen bonding with the carbamate (B1207046) groups on the polysaccharide backbone, π-π interactions between the analyte's aromatic rings and the phenyl groups of the CSP, dipole-dipole interactions, and steric interactions due to the helical structure of the stationary phase. eijppr.comnih.govnih.gov The separation process on these phases is often enthalpy-driven, meaning that lower temperatures can lead to better resolution. nih.govnih.gov

Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic T): These CSPs offer a complex chiral environment. The vancomycin (B549263) molecule, for instance, has 18 chiral centers and forms basket-like cavities. wikipedia.org Chiral recognition arises from a combination of π-π interactions, hydrogen bonding, ionic interactions, and inclusion complexation, where the analyte fits into the macrocyclic cavities. wikipedia.org

Protein-based CSPs (e.g., Chiral-AGP): With these phases, chiral recognition is primarily driven by hydrophobic and electrostatic interactions between the analyte and the protein. wikipedia.orgeijppr.com Hydrogen bonding and charge-transfer interactions can also play a role. eijppr.com

Advanced Sample Preparation Methodologies for Research Samples

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and urine, thereby enhancing the sensitivity and robustness of the analytical method. mdpi.com The use of a deuterated internal standard like this compound from the very beginning of sample preparation is key to correcting for analyte loss during these steps. japsonline.comresearchgate.net

Solid Phase Extraction (SPE) Optimization

SPE is a widely used technique for the extraction and concentration of metoprolol and its metabolites from biological fluids. researchgate.netresearchgate.net It offers advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation.

Several studies have developed methods using SPE for the chiral analysis of metoprolol. nih.gov For instance, a method using Lichrosep DVB HL cartridges successfully extracted (S)- and (R)-metoprolol from just 200 μL of human plasma, with rac-metoprolol-d6 as the internal standard. nih.govresearchgate.net This method reported a mean extraction recovery of over 94% for both enantiomers. nih.gov Another advanced technique, phospholipid removal microelution-SPE (PRM-SPE), was employed using Oasis PRiME MCX µElution plates to quantify (S)-metoprolol, with (S)-MET-d7 as the internal standard. researchgate.net This PRM-SPE method demonstrated low matrix effects and reproducible recoveries ranging from 69.4% to 78.7%. researchgate.net

Table 2: SPE Methodologies for Metoprolol Analysis with Deuterated Internal Standards
SPE Cartridge/PlateSample MatrixInternal StandardKey Optimization/FindingReference
Lichrosep DVB HLHuman Plasma (200 µL)rac-metoprolol-d6Mean extraction recovery >94% for both enantiomers. nih.govresearchgate.net
Oasis PRiME MCX µElutionHuman Plasma (50 µL)(S)-MET-d7Phospholipid removal SPE with reproducible recoveries of 69-79%. researchgate.net
Oasis HLBWastewaterNot SpecifiedExtraction recoveries were ≥ 73% for metoprolol and its metabolites. nih.gov

Liquid-Liquid Extraction (LLE) Development

LLE is a classic and effective method for extracting metoprolol from aqueous biological samples. researchgate.net The choice of organic solvent is critical for extraction efficiency. Solvents such as ethyl acetate, dichloromethane (B109758), and various ethers have been successfully used. nih.govnih.gov

A validated LC-MS/MS method for metoprolol in human plasma used LLE with ethyl acetate, employing nevirapine (B1678648) as the internal standard. nih.gov Another study describes a novel LC-MS/MS method that specifically selected a mixture of diethyl ether and dichloromethane (70:30 ratio) for LLE, using metoprolol-d7 as the internal standard to ensure clean chromatograms with minimal interference. japsonline.com Because metoprolol is a basic compound, adjusting the sample pH to a basic state before extraction can improve the efficiency by converting the analyte to its unionized form. nih.gov

Automated Sample Clean-up and TurboFlow Chromatography

To increase throughput for clinical and bioequivalence studies, automated sample preparation techniques are increasingly employed. mdpi.com Online SPE and TurboFlow chromatography are prominent examples of such automation. mdpi.comthermofisher.com

TurboFlow technology combines size-exclusion chromatography with chemical affinity on a specialized column. thermofisher.com When a sample like plasma is injected at a high flow rate, large molecules (e.g., proteins) are flushed to waste, while smaller analyte molecules diffuse into the pores of the stationary phase and are retained. mdpi.comthermofisher.com The retained analytes are then eluted onto an analytical column for separation and detection. This approach significantly reduces matrix effects and instrument contamination. mdpi.comthermofisher.com A study on metoprolol quantification in plasma utilized a TurboFlow method with a Cyclone P column for automated sample clean-up, demonstrating its reliability for clinical applications. mdpi.comresearchgate.net While this specific study used bisoprolol (B1195378) as an internal standard, the methodology is perfectly suited for use with a co-eluting, stable isotope-labeled standard like this compound for enhanced accuracy in MS-based detection. mdpi.com

Investigations into Metoprolol Metabolism and Biotransformation Pathways Using Deuterated Analogs

In Vitro Metabolic Stability and Kinetic Studies

In vitro models are essential for predicting a drug's metabolic fate in humans. (R)-Metoprolol-d7 is frequently used as an internal standard in these systems to ensure accurate quantification of the parent drug and its metabolites.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. They are a standard model for studying metabolic stability and enzyme kinetics.

In studies using human liver microsomes (HLM), this compound or its non-deuterated counterpart is incubated with the microsomes and an NADPH-generating system to initiate metabolic reactions. google.com The rate of disappearance of the parent compound is monitored over time to determine its metabolic stability and half-life. eurofinsdiscovery.com An LC-MS/MS method, often employing a deuterated internal standard like D6-metoprolol tartrate, is used for accurate measurement. kmmu.edu.cn

Kinetic studies in HLM have been performed to determine key parameters for metoprolol's metabolism. The formation of its major metabolites, α-hydroxymetoprolol and O-demethylmetoprolol, often follows biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities (high and low Kₘ values). nih.govnih.gov For example, one study determined the kinetic parameters for the high-affinity site in two different human liver preparations. nih.gov Another study established an optimal incubation time of 60 minutes and a protein concentration of 1.0 mg/mL for such experiments. kmmu.edu.cn

Table 1: Michaelis-Menten Kinetic Parameters for Metoprolol (B1676517) Metabolism in Human Liver Microsomes (High-Affinity Site)

Metabolic PathwayLiver SampleVₘₐₓ (pmol/mg/min)Kₘ (μmol/L)Source
α-HydroxylationHL-13275 nih.gov
HL-93970
O-DemethylationHL-113195
HL-914594

Research has also shown that while CYP2D6 is the primary enzyme, other CYPs contribute to metoprolol's metabolism. nih.govpharmgkb.org Inhibition studies in HLM using specific CYP inhibitors have quantified these contributions. For instance, after inhibiting CYP2D6 with quinidine, residual metabolic activity is observed, which can be attributed to other enzymes like CYP3A4, CYP2B6, and CYP2C9. nih.govpharmgkb.org These studies confirmed that these other enzymes play a minor but significant role in all three major metabolic pathways. nih.gov Chloroquine has also been shown to be a potent inhibitor of metoprolol's primary metabolic routes in rat liver microsomes and to a lesser extent in human liver microsomes. oup.com

Cell-based models like primary human hepatocytes (PHH) and the human-derived hepatoma cell line HepaRG offer a more complete picture of metabolic activity, as they contain a full complement of metabolic enzymes and cofactors. diffundit.comnih.gov In these systems, this compound is used as part of a "phenotyping cocktail" to simultaneously assess the activity and inducibility of various CYP enzymes. frontiersin.org

Studies have used HepaRG cells and PHH to investigate the induction of metoprolol metabolism. nih.govpharmgkb.orgnih.gov For instance, after treating the cells with rifampicin, a known inducer of CYP3A4, the formation of α-hydroxymetoprolol increased significantly, even though CYP2D6 expression was unaffected. nih.govpharmgkb.orgnih.gov This demonstrates the contribution of inducible enzymes like CYP3A4 to metoprolol's metabolism. nih.gov The formation of 1'-OH-midazolam (a marker for CYP3A4 activity) increased 5- to 8-fold in both cell models, while α-OH-metoprolol formation increased 6-fold in HepaRG cells and 1.4-fold in PHH. nih.govnih.govresearchgate.net

Table 2: Fold-Increase in Metabolite Formation After Rifampicin Treatment in Cell-Based Models

Cell ModelMetaboliteFold-Increase in FormationSource
HepaRG Cells1'-OH-midazolam (CYP3A4 marker)~5-8x nih.govpharmgkb.orgnih.gov
α-OH-metoprolol~6x
Primary Human Hepatocytes (PHH)α-OH-metoprolol~1.4x

These cell-based assays confirm that while CYP2D6 is dominant, other CYPs, particularly CYP3A4, contribute to metoprolol's metabolism, and this contribution can be enhanced after enzyme induction. nih.govpharmgkb.org

Utilization of Hepatic Microsomal Systems (e.g., Human Liver Microsomes, Rat Liver Microsomes)

Elucidation of Specific Metabolic Pathways

Metoprolol is metabolized via three main oxidative pathways. pharmgkb.orgmedsafe.govt.nzmedsafe.govt.nz Deuterated standards like this compound are critical for accurately quantifying the metabolites formed through each route and for determining the specific enzymes involved. clearsynth.com While CYP2D6 is the principal enzyme for metoprolol metabolism, it is not the exclusive one. nih.govpharmgkb.org

Alpha-hydroxylation leads to the formation of α-hydroxymetoprolol, a pharmacologically active metabolite. pharmgkb.orgnih.gov This pathway accounts for about 10% of metoprolol metabolism. pharmgkb.org It is considered the most specific pathway for CYP2D6 activity. nih.gov However, inhibition studies in human liver microsomes have revealed that other enzymes also contribute. When CYP2D6 is inhibited by quinidine, a residual 4.0% of α-hydroxylation activity remains. nih.govpharmgkb.orgpharmgkb.org This residual activity is attributed to other enzymes, including CYP2B6, CYP2C9, and CYP3A4. nih.govmdpi.com Further experiments using supersomes overexpressing CYP3A4 confirmed directly that this enzyme can α-hydroxylate metoprolol. nih.govpharmgkb.orgnih.gov This pathway is stereoselective for the (S)-enantiomer of metoprolol. pharmgkb.orgnih.gov

O-demethylation is the most significant metabolic pathway for metoprolol, accounting for approximately 65% of its transformation. pharmgkb.org This pathway, which is stereoselective for the (R)-metoprolol enantiomer, produces O-demethylmetoprolol, which is then rapidly oxidized to an inactive acid metabolite. pharmgkb.orgnih.gov Although primarily mediated by CYP2D6, this pathway has the most substantial contribution from other CYP enzymes. nih.govmdpi.com Inhibition studies in human liver microsomes show that after blocking CYP2D6, about 19.0% of O-demethylation activity persists. nih.govpharmgkb.orgpharmgkb.org This indicates a significant role for other enzymes, identified as CYP3A4, CYP2B6, and CYP2C9. nih.govpharmgkb.org

The third major pathway is N-dealkylation, which forms N-deisopropylmetoprolol and accounts for about 10% of metoprolol metabolism. nih.govpharmgkb.org Similar to the other pathways, it is mainly driven by CYP2D6. mdpi.com However, research using inhibitors in human liver microsomes has shown that CYP3A4, CYP2B6, and CYP2C9 together contribute about 7.6% to N-dealkylation. nih.govpharmgkb.org

Table 3: Contribution of CYP Enzymes to Metoprolol Metabolic Pathways (Based on Inhibition Studies in Human Liver Microsomes)

Metabolic PathwayPrimary EnzymeContribution of Other CYPs (CYP3A4, 2B6, 2C9)Source
α-HydroxylationCYP2D64.0% ± 0.7% nih.govpharmgkb.orgpharmgkb.org
O-DemethylationCYP2D619.0% ± 2.6%
N-DealkylationCYP2D67.6% ± 1.7%

O-Demethylation Pathways

Enzymatic Reaction Phenotyping and Isotopic Probe Applications

The use of deuterated analogs, such as this compound, is fundamental in enzymatic reaction phenotyping. These stable isotope-labeled compounds serve as ideal internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Their application allows for the precise quantification of the parent drug and its metabolites in complex biological matrices, which is essential for characterizing metabolic pathways and enzyme kinetics. Deuteration can also be a strategic tool to alter a drug's metabolic profile, potentially improving its pharmacokinetic properties by slowing the rate of metabolism due to the kinetic isotope effect. juniperpublishers.comgoogle.com

Metoprolol undergoes extensive phase I metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org While CYP2D6 is the principal enzyme, responsible for approximately 70-80% of metoprolol's metabolism, it is not the exclusive pathway. nih.govnih.govresearchgate.netnih.gov Other isoforms, including CYP3A4, CYP2B6, and CYP2C9, contribute significantly to the three main metabolic routes: α-hydroxylation, O-demethylation, and N-dealkylation. nih.govpharmgkb.orgnih.govfrontiersin.org

In vitro studies using human liver microsomes and specific CYP inhibitors have elucidated the relative contributions of these enzymes. When CYP2D6 activity is blocked by its specific inhibitor quinidine, residual metabolic activity is observed, demonstrating the involvement of other CYPs. nih.govpharmgkb.org For instance, CYP3A4, CYP2B6, and CYP2C9 collectively contribute to the metabolic pathways, a finding confirmed in studies with CYP3A4-overexpressing supersomes which, despite lacking CYP2D6 activity, could still perform metoprolol α-hydroxylation. nih.govresearchgate.netnih.gov The contribution of these secondary CYPs can become more substantial after induction by substances like rifampicin. nih.govresearchgate.net However, the contribution of CYPs other than CYP2D6 is generally considered low enough not to compromise the use of the metoprolol/α-OH-metoprolol ratio for CYP2D6 phenotyping. nih.govresearchgate.netnih.gov

Table 1: Contribution of CYP Isoforms to Metoprolol Metabolic Pathways (Based on Inhibition Studies) nih.govpharmgkb.orgfrontiersin.orgresearchgate.net
Metabolic PathwayPrimary EnzymeContributing EnzymesCombined Contribution of Non-CYP2D6 Enzymes
α-HydroxylationCYP2D6CYP3A4, CYP2B6, CYP2C9~4.0%
O-DemethylationCYP2D6CYP3A4, CYP2B6, CYP2C9~19.0%
N-DealkylationCYP2D6CYP3A4, CYP2B6, CYP2C9~7.6%
Represents residual activity in human liver microsomes when CYP2D6 is inhibited. pharmgkb.orgfrontiersin.orgresearchgate.net

Metoprolol is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized stereoselectively. nih.gov CYP2D6, the primary metabolizing enzyme, exhibits a clear preference for the different enantiomers depending on the metabolic pathway. nih.gov The O-demethylation pathway is stereoselective for the (R)-metoprolol enantiomer. pharmgkb.orgnih.gov Conversely, the α-hydroxylation pathway, which leads to the formation of the active metabolite α-hydroxymetoprolol, is stereoselective for (S)-metoprolol. pharmgkb.orgnih.gov This results in a 40% higher clearance for (R)-metoprolol compared to (S)-metoprolol in individuals who are extensive metabolizers via CYP2D6. nih.gov In contrast to the pronounced stereoselectivity of CYP2D6, metabolism by CYP3A4 is not considered to be stereoselective. mdpi.com

Role of Cytochrome P450 (CYP) Isoforms in Metoprolol Metabolism (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C9)

Computational and Physiologically Based Pharmacokinetic (PBPK) Modeling

Computational tools are increasingly vital in drug discovery and development for predicting metabolic outcomes and understanding pharmacokinetic variability. nih.gov this compound, as a stable isotope-labeled standard, provides crucial data for the validation of these models.

In silico models are employed to predict the routes, sites, and products of metabolism for drug candidates, helping to identify potential liabilities early in development. news-medical.net Predictive modeling tools can identify the P450 isoforms most likely to be involved in a drug's metabolism; for example, models like WhichP450™ correctly identify CYP2D6 as the key enzyme for metoprolol. news-medical.net PBPK models can also predict the extent of metabolism in various tissues. For metoprolol, models have predicted that the small intestine contributes minimally (2-3%) to its presystemic metabolism, with the liver being the primary site. researchgate.net These computational approaches allow for the simulation of pharmacokinetic profiles under various conditions, which can then be validated against experimental data obtained using standards like this compound. researchgate.netnih.gov

A significant application of PBPK modeling is the prediction of drug-gene interactions (DGIs), particularly for drugs metabolized by polymorphic enzymes like CYP2D6. nih.govresearchgate.net The gene encoding CYP2D6 has numerous variations, leading to different enzyme activity levels and phenotypes, such as poor, intermediate, normal, and ultrarapid metabolizers. nih.govmdpi.com These genetic differences cause considerable interindividual variability in metoprolol plasma concentrations. nih.govresearchgate.net PBPK models are developed to mechanistically describe the effect of these CYP2D6 polymorphisms. nih.govresearchgate.netnih.gov By incorporating data on how different CYP2D6 genotypes affect metabolism, these models can predict the five-fold higher metoprolol exposure seen in CYP2D6 poor metabolizers compared to normal metabolizers. nih.govresearchgate.netnih.govmdpi.com This allows for the simulation of pharmacokinetic outcomes in patient populations with different genetic makeups, supporting the development of personalized medicine strategies. nih.govpage-meeting.org

Table 2: In Vitro Catalytic Activity of CYP2D6 Allelic Variants on Metoprolol nih.gov
CYP2D6 AlleleRelative Intrinsic Clearance (CLint) vs. CYP2D61
CYP2D61 (Wild Type)100%
CYP2D6274.87%
CYP2D63929.65%
CYP2D6*108.91%

Advanced PBPK models for metoprolol now incorporate its stereoselective pharmacokinetics. nih.govresearchgate.net Unlike earlier models, these newer whole-body PBPK models implement (R)- and (S)-metoprolol as distinct compounds, allowing for a more accurate description of the enantioselective metabolism by CYP2D6. nih.govresearchgate.net To achieve this, two separate metabolic pathways (α-hydroxylation and O-demethylation) are incorporated for each of the metoprolol enantiomers. nih.govresearchgate.netnih.gov The development and validation of these sophisticated models rely on high-quality clinical data where the concentrations of individual enantiomers were measured, a process facilitated by the use of deuterated internal standards. nih.gov These enantiomer-specific PBPK models provide a powerful tool to predict the disposition of racemic drugs and quantify the impact of both drug-drug and drug-gene interactions on each enantiomer. page-meeting.orggithub.com

Applications of R Metoprolol D7 in Mechanistic and Stable Isotope Tracing Studies

Use as a Tracer for De Novo Synthesis and Turnover Rate Determination in Biological Systems

The primary application of (R)-Metoprolol-d7 in tracing studies is its role as an internal standard for the quantification of metoprolol (B1676517) and its metabolites in biological matrices. researchgate.netjapsonline.com In this context, it acts as a tracer for the drug itself, allowing for highly accurate and precise measurements using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

By adding a known amount of this compound to a biological sample, such as plasma or urine, researchers can accurately determine the concentration of the non-labeled drug. japsonline.com This is because the deuterated standard behaves almost identically to the analyte during sample extraction and ionization, but is distinguishable by its higher mass. researchgate.netjapsonline.com This methodology is fundamental to pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion of a drug.

These pharmacokinetic data are crucial for determining the turnover rate, or clearance, of metoprolol from the body. The elimination half-life of metoprolol, which typically ranges from 3 to 7 hours, can be precisely calculated from the concentration-time profiles obtained using this compound as a tracer. nih.govwikipedia.org While essential for determining the drug's own turnover, there is no evidence in the reviewed literature of this compound being used as a tracer to determine the de novo synthesis or turnover rates of endogenous biological molecules. However, some research has shown that the parent compound, metoprolol, can interfere with the de novo biosynthesis of cholesterol by inhibiting the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). unmc.edu

Parameter DeterminedAnalytical TechniqueRole of this compoundFinding
Metoprolol Concentration in PlasmaLC-MS/MSInternal StandardEnables accurate quantification for pharmacokinetic profiling. researchgate.netjapsonline.com
Metoprolol Elimination Half-LifePharmacokinetic AnalysisTracer for ClearanceAllows precise calculation of the drug's turnover rate in the body. nih.gov
α-hydroxymetoprolol ConcentrationLC-MS/MSInternal StandardFacilitates quantification of metabolites to understand metabolic pathways. researchgate.net

Investigation of Deuterium (B1214612) Isotope Effects on Enzyme Kinetics and Reaction Rates

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. unam.mx This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break. unam.mxprinceton.edu

Metoprolol undergoes extensive metabolism in the liver, primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 being the most critical. nih.govpharmgkb.orgnih.gov The main metabolic pathways include O-demethylation (~65%), α-hydroxylation (~10%), and N-dealkylation (~10%). pharmgkb.org These are oxidative processes that involve the enzymatic breaking of C-H bonds. google.com

Table 1: Major Metabolic Pathways of Metoprolol and Potential for Deuterium Isotope Effect from this compound
Metabolic PathwayPrimary EnzymeSite of MetabolismExpected Impact of Deuteration on Isopropyl Group
O-demethylation CYP2D6Methoxyethyl side chainNo direct KIE expected from deuteration at the isopropyl group. pharmgkb.orgnih.gov
α-hydroxylation CYP2D6Carbon alpha to the aromatic ringNo direct KIE expected from deuteration at the isopropyl group. pharmgkb.orgnih.gov
N-dealkylation CYP2D6Isopropyl groupA significant KIE is expected, potentially slowing this metabolic pathway. google.compharmgkb.org

Fundamental Studies on Drug-Enzyme Binding Affinities and Molecular Interactions

Isotopic substitution with deuterium does not typically alter a molecule's electronic structure or its equilibrium-dependent properties, such as its binding affinity for an enzyme's active site. princeton.edumdpi-res.com The affinity, often measured by the Michaelis constant (Km), reflects the strength of the initial drug-enzyme interaction. mdpi-res.com Therefore, this compound is not generally used to directly measure changes in binding affinity compared to its non-deuterated counterpart.

Instead, the utility of this compound in this area is for probing the molecular interactions that occur after the initial binding event. By studying the kinetic isotope effect (KIE), researchers can gain fundamental insights into the reaction mechanism. The observation of a significant KIE when using this compound provides strong evidence that the cleavage of a C-H bond on the isopropyl group is a slow, or rate-determining, step in the enzymatic reaction sequence. nih.gov

This information helps to build a more detailed model of the drug's interaction within the enzyme's active site. It confirms that the isopropyl moiety is positioned in a way that allows the enzyme to catalyze the C-H bond-breaking step and that this chemical transformation is kinetically significant. While the binding event itself is unaffected, understanding the subsequent catalytic steps is crucial for a complete picture of the drug-enzyme interaction and for predicting how structural modifications, including deuteration, might alter a drug's metabolic fate. google.com

Tracing Metabolic Flux in Complex Biological Networks

Using this compound as an internal standard in LC-MS/MS-based methods allows for the precise and simultaneous quantification of the parent drug and its key metabolites, such as α-hydroxymetoprolol and O-desmethylmetoprolol, in biological samples. researchgate.net By comparing the concentrations of these metabolites over time, researchers can calculate the flux through each metabolic route.

Table 2: Illustrative Use of this compound in Metabolic Flux Analysis
AnalyteRole of this compoundInformation GainedImplication for Metabolic Flux
(R)-Metoprolol Internal Standard for QuantificationAccurate measurement of parent drug clearance. japsonline.comEstablishes the total rate of metabolic outflow from the central compartment.
α-hydroxymetoprolol Internal Standard for QuantificationAccurate measurement of the formation of a key metabolite. researchgate.netQuantifies the flux through the α-hydroxylation pathway (~10% of total). pharmgkb.org
O-desmethylmetoprolol Internal Standard for QuantificationAccurate measurement of another major metabolite.Quantifies the flux through the O-demethylation pathway (~65% of total). pharmgkb.org

Q & A

Basic: How is (R)-Metoprolol-d7 synthesized, and how do isotopic substitutions affect its physicochemical properties?

This compound is synthesized by replacing seven hydrogen atoms with deuterium at specific positions in the (R)-enantiomer of metoprolol. This isotopic substitution is typically achieved via hydrogen-deuterium exchange reactions under controlled conditions, preserving the stereochemical integrity of the parent compound . The deuterium atoms increase molecular mass and alter bond dissociation energies, which can slow metabolic degradation rates and enhance stability in analytical workflows . Key analytical techniques for characterization include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and enantiomeric purity .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex biological samples. It is often employed as an internal standard (IS) due to its near-identical retention time and ionization efficiency compared to non-deuterated metoprolol. Methodological considerations include:

  • Calibration curves using matrix-matched standards to account for ion suppression/enhancement .
  • Collision energy optimization (e.g., −11.5 V for metoprolol-d7 transitions) to maximize sensitivity .
  • Use of stable isotope-labeled analogs (e.g., atenolol-d7) for multi-analyte quantification .

Advanced: How can this compound resolve enantiomer-specific metabolic discrepancies in pharmacokinetic studies?

Enantiomer-specific metabolism of metoprolol is critical due to differential β1-blockade activity between (R)- and (S)-enantiomers. This compound enables precise tracking of the (R)-enantiomer via:

  • Chiral chromatography to separate enantiomers while using this compound as an IS .
  • Metabolic stability assays to compare CYP2D6-mediated oxidation rates between deuterated and non-deuterated forms, revealing isotope effects on enzyme kinetics .
  • Tracer studies in hepatocyte incubations to quantify enantiomer-specific metabolite formation (e.g., α-hydroxylation and O-demethylation) .

Advanced: What experimental design considerations are critical when using this compound in metabolic stability assays?

  • Deuterium isotope effects (DIE): Design parallel experiments with non-deuterated metoprolol to assess whether deuterium substitution alters metabolic pathways (e.g., via kinetic isotope effects on CYP450 enzymes) .
  • Incubation conditions: Optimize microsomal protein concentration and incubation time to avoid nonlinear degradation of the IS .
  • Cross-validation: Use multiple IS compounds (e.g., propranolol-d7) to confirm quantification accuracy in multi-analyte panels .

Advanced: How can researchers address discrepancies in reported metabolic half-life data for this compound?

Discrepancies may arise from variability in enzyme sources (e.g., human vs. rat liver microsomes) or analytical workflows . Mitigation strategies include:

  • Standardized protocols: Adopt consensus guidelines for CYP450 activity assays (e.g., pre-incubation times, NADPH concentrations) .
  • Inter-laboratory calibration: Share this compound spiked QC samples across labs to harmonize LC-MS/MS parameters .
  • Data transparency: Report collision energies, transition ions, and matrix effects in supplementary materials to enable reproducibility .

Advanced: How can this compound optimize tracer studies in cardiovascular pharmacodynamics (PD)?

  • β1-receptor binding assays: Use this compound to differentiate receptor occupancy kinetics from non-deuterated (S)-enantiomers, leveraging its slower dissociation rates due to deuterium-enhanced hydrogen bonding .
  • Tissue distribution studies: Co-administer this compound with non-labeled metoprolol in animal models to quantify enantiomer-specific partitioning into cardiac tissue via accelerator mass spectrometry (AMS) .

Advanced: What methodological pitfalls should researchers avoid when using this compound as an internal standard?

  • Isobaric interference: Ensure chromatographic separation from metabolites (e.g., metoprolol acid) to prevent signal overlap .
  • Batch variability: Verify deuterium purity (>98%) via HRMS to avoid inaccuracies from partial deuteration .
  • Ethical reporting: Disclose deuterium substitution positions in publications to meet IUPAC nomenclature standards .

Advanced: How can isotopic labeling with this compound improve reproducibility in multi-omics studies?

  • Metabolomics workflows: Spike this compound into biological samples during extraction to normalize batch effects in untargeted LC-MS profiling .
  • Proteomics integration: Use deuterated metoprolol as a heavy-isotope trigger in activity-based protein profiling (ABPP) to map β1-adrenergic receptor interactomes .

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